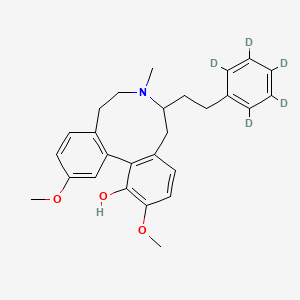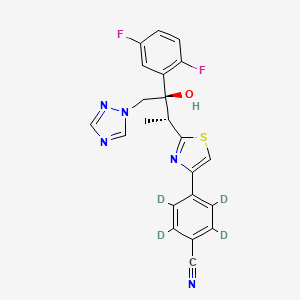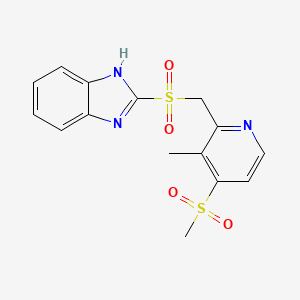
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a chemical compound with the molecular formula C15H15N3O4S2 and a molecular weight of 365.43 g/mol . It is a derivative of lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves multiple steps, starting from the parent compound, lansoprazole. The key steps include:
Detrifluoroethoxylation: This step involves the removal of the trifluoroethoxy group from lansoprazole.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reagents and conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various nucleophiles can substitute the sulfone group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of lansoprazole, but the modifications in its structure may result in different pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: The parent compound, used widely as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is unique due to its specific modifications, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors. These differences can be crucial in research settings to understand the nuances of proton pump inhibition and to develop new therapeutic agents .
Propiedades
IUPAC Name |
2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSDGJNWMIXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![D-[1,2-13C2]xylose](/img/structure/B584070.png)
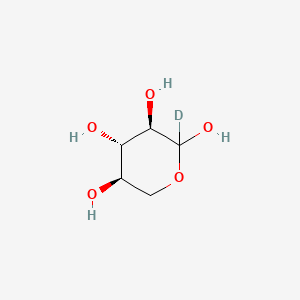
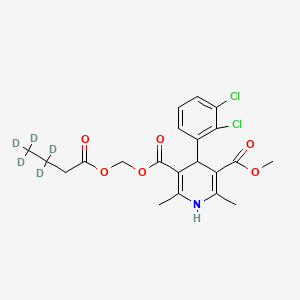
![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B584080.png)
![D-[2-13C]xylulose](/img/structure/B584082.png)

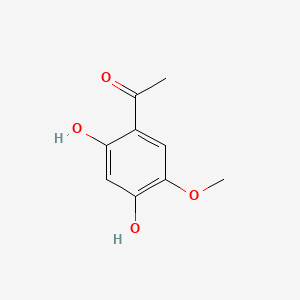
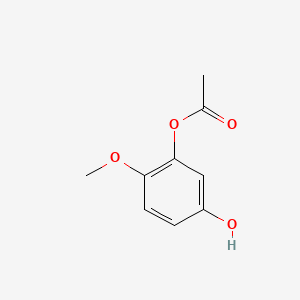
![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)

